

Introduction: The Strategic Role of Bromine in Modulating Indazole's Bioactive Potential

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Compound of Interest

Compound Name: *6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole*

CAS No.: 1822817-70-8

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The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with significant biological activity, including kinase inhibitors and anticancer agents.[1] The functionalization of the indazole core is a critical strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. Among the various modifications, halogenation, and specifically bromination at the 6-position, stands out as a particularly powerful tactic.

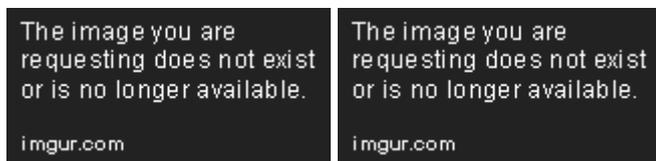
The introduction of a bromine atom is not merely a synthetic handle; it is a strategic electronic perturbation. It fundamentally alters the electron density, acidity, and reactivity of the indazole ring system. This guide provides an in-depth analysis of the electronic properties of 6-bromoindazole, explaining the causality behind its unique reactivity and providing field-proven methodologies for its synthesis and functionalization. We will explore how the C6-Br substituent modulates the core's electronic landscape and how this can be leveraged by researchers and drug development professionals to design next-generation therapeutics.

Part 1: The Indazole Core - An Electronic Baseline

To appreciate the impact of the 6-bromo substituent, one must first understand the intrinsic electronic nature of the parent indazole ring.

Aromaticity and Tautomerism

Indazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[2] It possesses 10 π -electrons, fulfilling Hückel's rule for aromaticity. A key feature of the indazole system is its tautomerism; it primarily exists in two forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more stable and predominant form in solution and the solid state by approximately 2.3 kcal/mol.[3] This stability difference is crucial, as the reactivity and electronic properties of the two tautomers differ significantly.



Caption: Tautomeric forms of the parent indazole ring.

Acidity, Basicity, and Dipole Moment

The indazole molecule is amphoteric.[2] It contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The N-H proton on N1 can be deprotonated, making indazole a weak acid with a pKa of approximately 13.86.[2][3] The lone pair on the pyridine-like N2 allows it to act as a weak base, with the pKa of its conjugate acid being around 1.31.[3] These values establish a baseline for understanding how substituents will electronically influence the molecule's behavior in different chemical environments. The dipole moment of 1H-indazole is significantly lower than that of 2H-indazole, reflecting the different charge distributions in the two tautomers.[3][4]

Part 2: The 6-Bromo Substituent - A Calculated Perturbation

Placing a bromine atom at the C6 position introduces competing electronic effects that result in a nuanced change to the indazole core's reactivity.

Inductive vs. Mesomeric Effects

The bromine atom exerts two primary electronic influences:

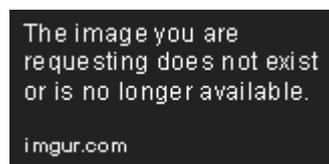
- Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond framework. This is a distance-dependent

effect that deactivates the ring towards electrophilic attack.

- Mesomeric Effect (+M): The lone pairs on the bromine atom can be donated into the aromatic π -system. This resonance effect increases electron density, particularly at the ortho and para positions (C5 and C7).

The net result is that bromine is an electron-withdrawing group overall, but it is also an ortho, para-directing group in electrophilic aromatic substitution reactions. This duality is central to its utility. For reactions involving the entire π -system, such as palladium-catalyzed cross-couplings, the electron-withdrawing nature predominates, influencing the energetics of the catalytic cycle.

Indazole [label=<



Inductive [label="Inductive Withdrawal (-I)\nDecreases overall ring\n electron density.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Mesomeric [label="Mesomeric Donation (+M)\nIncreases electron density\n at C5 and C7.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Indazole -> Inductive [label=" σ -bond polarization", color="#EA4335", fontcolor="#EA4335", style=bold, arrowhead=vee]; Indazole -> Mesomeric [label=" π -system resonance", color="#34A853", fontcolor="#34A853", style=bold, arrowhead=vee]; }

Caption: Competing electronic effects of the 6-bromo substituent.

Impact on Acidity and Frontier Orbitals

The strong inductive withdrawal of electrons by the bromine atom has predictable consequences on the molecule's electronic parameters.

- **Acidity:** The electron-withdrawing nature of bromine stabilizes the indazolate anion formed upon deprotonation of the N1-H. Consequently, 6-bromo-1H-indazole is expected to be a stronger acid (i.e., have a lower pKa) than the parent indazole.
- **Frontier Molecular Orbitals (HOMO/LUMO):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.^{[5][6]} Electron-withdrawing groups typically lower the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap generally implies higher reactivity.^{[5][7]} Computational studies are essential to precisely quantify these changes.

Property	Unsubstituted 1H-Indazole	6-Bromo-1H-Indazole (Predicted)	Rationale for Change
pKa (Acidity)	~13.86[2][3]	< 13.86	The electron-withdrawing Br (-I effect) stabilizes the conjugate base (indazolate anion), increasing acidity.
HOMO Energy	Higher	Lower	Overall electron withdrawal lowers the energy of the highest occupied orbital.
LUMO Energy	Higher	Lower	Overall electron withdrawal lowers the energy of the lowest unoccupied orbital.
HOMO-LUMO Gap (ΔE)	Larger	Smaller	The energies of both orbitals are lowered, but the effect can be differential, often leading to a slightly smaller gap and enhanced reactivity in certain reactions.

Table 1: Comparison of Electronic Properties of Indazole and 6-Bromoindazole.

Part 3: Methodologies for Synthesis and Analysis

A deep understanding of electronic properties is rooted in robust synthetic and analytical protocols. The methodologies described here are self-validating systems designed for

reproducibility.

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole

This procedure is based on the well-established cyclization of a substituted benzaldehyde with hydrazine.[8][9] The choice of 4-bromo-2-fluorobenzaldehyde is strategic; the fluorine atom is an excellent leaving group under these conditions.

Causality Behind Experimental Choices:

- **Hydrazine Hydrate:** Serves as the source for the two nitrogen atoms of the pyrazole ring. It is used in excess to ensure complete reaction.
- **DMSO (Dimethyl Sulfoxide):** A high-boiling, polar aprotic solvent ideal for this type of nucleophilic aromatic substitution and cyclization, which requires elevated temperatures.
- **Heating (125°C):** Provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization to form the stable aromatic indazole ring.[9]

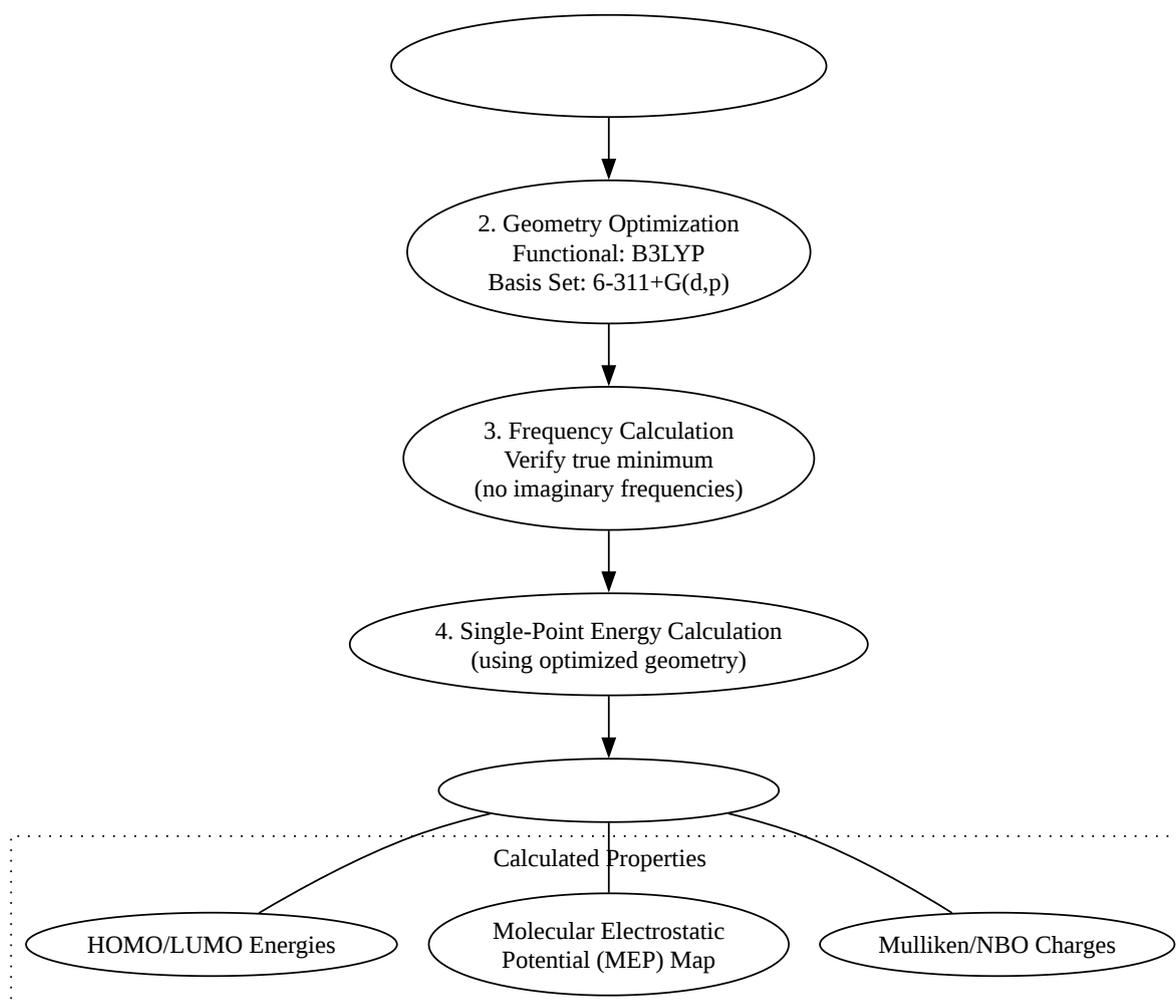
Step-by-Step Protocol:

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluorobenzaldehyde (e.g., 4.69 g, 23 mmol) and hydrazine hydrate (e.g., 30 mL).[9]
- **Heating:** Stir the reaction mixture and heat to 125°C in an oil bath for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.[9]
- **Workup:** Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
- **Isolation:** Dilute the mixture with water and collect the solid product by vacuum filtration.
- **Purification:** Wash the crude solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 6-bromo-1H-indazole as a solid.

- Characterization: Confirm the structure and purity using ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS).

Computational Protocol: DFT Analysis of Electronic Properties

Density Functional Theory (DFT) is a powerful tool for calculating the electronic properties of molecules like 6-bromoindazole.^[7]



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Caption: A typical workflow for computational analysis.

Step-by-Step Guide:

- **Structure Generation:** Build the 3D structure of 6-bromo-1H-indazole using molecular modeling software.
- **Geometry Optimization:** Perform a full geometry optimization to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311+G(d,p) basis set.^{[5][10]}
- **Frequency Calculation:** Run a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
- **Property Calculation:** Using the optimized structure, perform a single-point energy calculation to obtain the final molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP) map, and atomic charges.^[10]
- **Data Extraction:** Extract the energies of the HOMO and LUMO to calculate the energy gap. Visualize the MEP map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

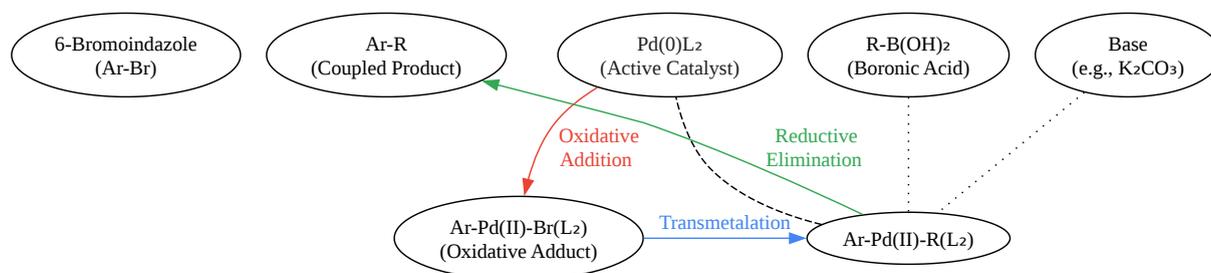
Part 4: Implications for Chemical Reactivity and Drug Design

The electronic modifications induced by the 6-bromo substituent directly translate to altered chemical reactivity, which is exploited in the synthesis of complex molecules.

Reactivity in Palladium-Catalyzed Cross-Coupling

The C6-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.^[11] These reactions are fundamental to modern drug discovery for building molecular complexity.

The electronic properties of the 6-bromoindazole substrate are critical for the success of the catalytic cycle, particularly the initial oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond. The electron-withdrawing nature of the indazole ring system generally facilitates this rate-determining step.



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Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole

This protocol describes a typical procedure for coupling 6-bromoindazole with an arylboronic acid.^{[1][11]}

Causality Behind Experimental Choices:

- Palladium Catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄): These are robust Pd(0) precursors or in-situ generated Pd(0) sources. The choice of phosphine ligands (dppf, PPh₃) is critical for stabilizing the catalyst and promoting the different steps of the cycle.^[1]
- Base (e.g., K₂CO₃, Na₂CO₃): The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
- Solvent (e.g., 1,4-Dioxane/Water): A polar, mixed-solvent system is often used to dissolve both the organic substrate and the inorganic base. Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Protocol:

- **Reaction Setup:** In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 6-bromo-1H-indazole (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as K_2CO_3 (2 equivalents).[11]
- **Solvent Addition:** Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
- **Catalyst Addition:** Add the palladium catalyst (e.g., $Pd(dppf)Cl_2$, 3-5 mol%) to the mixture under the inert atmosphere.
- **Heating:** Heat the reaction mixture to 80-100°C and stir for the required time (typically 2-12 hours), monitoring progress by TLC or LC-MS.
- **Workup:** After cooling to room temperature, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired coupled product.

Structure-Activity Relationships (SAR) in Drug Design

The electronic properties of the 6-bromoindazole core are directly linked to its utility in drug design.

- **A Vector for Chemical Space Exploration:** The C6-Br bond serves as a reliable synthetic handle for diversification via cross-coupling. This allows medicinal chemists to systematically install a wide variety of functional groups at this position to probe the binding pocket of a biological target, a fundamental practice in establishing structure-activity relationships (SAR). [12]
- **Halogen Bonding:** The bromine atom itself can be a critical pharmacophoric element. It can participate in halogen bonding—a non-covalent interaction between the electropositive region (σ -hole) on the bromine and a Lewis basic site (e.g., a carbonyl oxygen or nitrogen) on a protein target. This can significantly enhance binding affinity and selectivity.

- **Metabolic Stability:** The presence of a halogen can block a potential site of metabolic oxidation, improving the pharmacokinetic profile of a drug candidate.

The 6-bromoindazole scaffold is a key component in numerous inhibitors of bacterial cystathionine- γ -lyase, where it contributes to potent activity.[8] It is also foundational in the development of various kinase inhibitors, where precise positioning of substituents on the indazole core is essential for activity.[13]

Conclusion

The 6-bromo substituent is a powerful and versatile modulator of the indazole ring's electronic properties. Through a combination of inductive withdrawal and mesomeric donation, it deactivates the ring while providing a highly reactive and specific handle for advanced synthetic transformations. This electronic perturbation enhances the acidity of the N1-proton and critically enables a vast array of palladium-catalyzed cross-coupling reactions, which are indispensable in modern drug discovery. A thorough understanding of these electronic principles, supported by robust experimental and computational methodologies, empowers researchers to rationally design and synthesize novel 6-bromoindazole derivatives with finely tuned properties for targeted therapeutic applications.

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